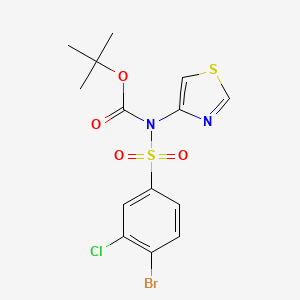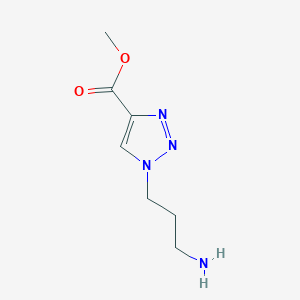![molecular formula C11H24N2 B12075340 Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve multicomponent reactions and the use of cost-effective and scalable processes . The development of fast and efficient methods for the synthesis of substituted piperidines is a key focus in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity and leading to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Uniqueness
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both methyl and piperidine groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N,2-dimethyl-N-(piperidin-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-13(3)9-11-4-6-12-7-5-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
HYGVNDHKDLPDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)CC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


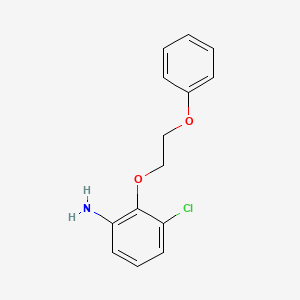
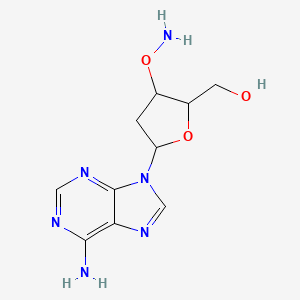


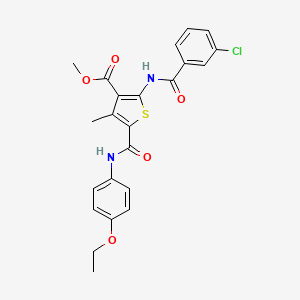

![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)

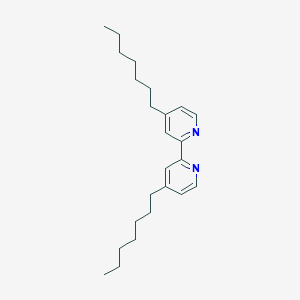
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
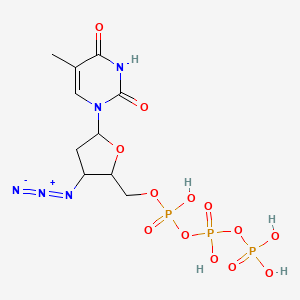
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
